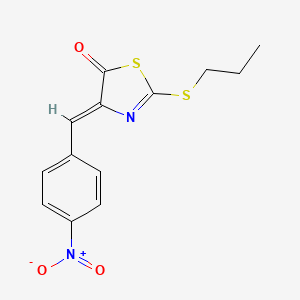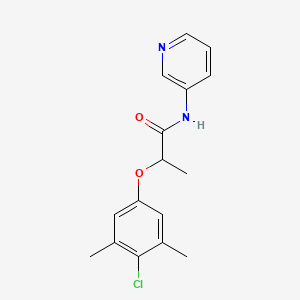![molecular formula C21H17ClN2O2 B4856112 3-[3-(4-Chloronaphthalen-1-yl)oxypropyl]quinazolin-4-one](/img/structure/B4856112.png)
3-[3-(4-Chloronaphthalen-1-yl)oxypropyl]quinazolin-4-one
Overview
Description
3-[3-(4-Chloronaphthalen-1-yl)oxypropyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chloronaphthalen-1-yl)oxypropyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 4-Chloronaphthalen-1-ol: This intermediate can be synthesized by chlorination of naphthalene followed by hydrolysis.
Formation of 3-(4-Chloronaphthalen-1-yl)oxypropylamine: This step involves the reaction of 4-chloronaphthalen-1-ol with 3-chloropropylamine under basic conditions.
Cyclization to Quinazolin-4-one: The final step involves the cyclization of 3-(4-chloronaphthalen-1-yl)oxypropylamine with anthranilic acid under acidic conditions to form the desired quinazolin-4-one derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Chloronaphthalen-1-yl)oxypropyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(4-Chloronaphthalen-1-yl)oxypropyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chloronaphthalen-1-yl)oxy]-5-fluorobenzonitrile
- methyl 3-{2-[(4-chloronaphthalen-1-yl)oxy]acetamido}thiophene-2-carboxylate
Uniqueness
3-[3-(4-Chloronaphthalen-1-yl)oxypropyl]quinazolin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards various molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[3-(4-chloronaphthalen-1-yl)oxypropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-10-11-20(16-7-2-1-6-15(16)18)26-13-5-12-24-14-23-19-9-4-3-8-17(19)21(24)25/h1-4,6-11,14H,5,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPQXXUIQLVYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}(3-methoxyphenyl)methanone](/img/structure/B4856032.png)
![N-(4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B4856036.png)
![1-[(2E)-4-(Piperidin-1-YL)but-2-EN-1-YL]piperidine](/img/structure/B4856044.png)
![3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE](/img/structure/B4856045.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4856049.png)
![3,4,7-trimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4856051.png)



![4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE](/img/structure/B4856079.png)
![5-(3,4-Dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4856083.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B4856094.png)

![N-(4-methyl-2-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4856121.png)
